Cas no 6645-75-6 (2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid)
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Iodo-5-methyl-pyrazol-1-yl)-acetic acid
- 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 1H-Pyrazole-1-acetic acid, 4-iodo-5-methyl-
- CS-0256741
- MFCD03419601
- 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)aceticacid
- AKOS015920499
- STL574595
- 6645-75-6
- EN300-651346
- 2-(4-iodo-5-methylpyrazol-1-yl)acetic acid
- (4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
- BBL041011
- 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
-
- Inchi: 1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChI Key: BOWHEDPTKNLGGJ-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C(C)=C(I)C=N1
Computed Properties
- Exact Mass: 265.95523g/mol
- Monoisotopic Mass: 265.95523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 2.08±0.1 g/cm3(Predicted)
- Boiling Point: 382.2±32.0 °C(Predicted)
- pka: 3.46±0.10(Predicted)
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-651346-0.05g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 0.05g |
$194.0 | 2023-05-23 | |
| Enamine | EN300-651346-0.1g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 0.1g |
$289.0 | 2023-05-23 | |
| Enamine | EN300-651346-0.25g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 0.25g |
$413.0 | 2023-05-23 | |
| Enamine | EN300-651346-0.5g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 0.5g |
$650.0 | 2023-05-23 | |
| Enamine | EN300-651346-1.0g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 1g |
$834.0 | 2023-05-23 | |
| Enamine | EN300-651346-2.5g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 2.5g |
$1202.0 | 2023-05-23 | |
| Enamine | EN300-651346-5.0g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 5g |
$1815.0 | 2023-05-23 | |
| Enamine | EN300-651346-10.0g |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 10g |
$2775.0 | 2023-05-23 | |
| 1PlusChem | 1P01BKO4-50mg |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 50mg |
$293.00 | 2024-04-22 | |
| 1PlusChem | 1P01BKO4-100mg |
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
6645-75-6 | 95% | 100mg |
$407.00 | 2024-04-22 |
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Comprehensive Overview of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6)
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole core and iodo substitution, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure, combining a methyl group and an acetic acid moiety, makes it a valuable building block for drug discovery and material science applications.
The growing interest in heterocyclic compounds like 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid stems from their broad utility in medicinal chemistry. Researchers are increasingly exploring its potential as a precursor for anti-inflammatory agents, antimicrobial drugs, and enzyme inhibitors. Recent studies highlight its role in modulating biological pathways, particularly in targeting kinase enzymes, which are critical in cancer therapy. This aligns with the current trend of personalized medicine and targeted drug delivery systems, topics frequently searched in academic and industrial circles.
From a synthetic chemistry perspective, the iodo functional group in CAS No. 6645-75-6 offers exceptional reactivity for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These transformations are pivotal in constructing complex biaryl structures found in many FDA-approved drugs. The compound’s compatibility with green chemistry principles—another hot topic in modern research—further enhances its appeal, as industries seek sustainable alternatives to traditional synthetic methods.
In agrochemical applications, derivatives of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid have shown promise as herbicides and plant growth regulators. With the global push toward sustainable agriculture, this compound’s potential to reduce environmental impact while maintaining efficacy is a key area of exploration. Searches related to eco-friendly pesticides and crop protection often intersect with discussions about such advanced intermediates.
Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 6645-75-6, ensuring high purity for research and industrial use. Quality control protocols for this compound are stringent, reflecting its importance in high-value applications. The demand for certified reference standards of this material has risen, coinciding with the broader trend of quality assurance in chemical manufacturing.
As the scientific community continues to investigate pyrazole-based compounds, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid remains a focal point due to its structural adaptability and functional diversity. Its relevance in drug development pipelines and material innovation ensures sustained interest, making it a recurring subject in patents and peer-reviewed journals. For researchers seeking cutting-edge intermediates or specialty chemicals, this compound exemplifies the intersection of innovation and practicality.
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